molecular formula C15H20N2O3 B5732390 N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide

N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide

Cat. No. B5732390
M. Wt: 276.33 g/mol
InChI Key: MKQBTSFKRICDFR-UHFFFAOYSA-N
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Description

N-(cyclohexylcarbonyl)-2-methoxybenzohydrazide, also known as CHH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of protein-protein interactions. In medicinal chemistry, N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide has been shown to inhibit the activity of various enzymes, including tyrosine kinases and proteases, which are involved in the development and progression of cancer. In biochemistry, N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide has been used to study the interactions between proteins, including the binding of ligands to receptors and the formation of protein complexes.
Biochemical and physiological effects:
N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve glucose metabolism in animal models of diabetes. In biochemistry, N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide has been used to study the mechanisms of enzyme inhibition and protein-protein interactions. In materials science, N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide has been explored as a potential building block for the synthesis of novel materials with unique properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide has been shown to have a high degree of stability and can be easily purified through recrystallization. However, one of the limitations of using N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for research on N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide. In medicinal chemistry, future studies could focus on optimizing the structure of N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide to improve its efficacy as a drug candidate for various diseases. In biochemistry, future studies could explore the mechanisms of enzyme inhibition and protein-protein interactions in greater detail using N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide as a tool. In materials science, future studies could focus on the synthesis of novel materials using N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide as a building block, with potential applications in electronics, energy storage, and catalysis.

Synthesis Methods

The synthesis of N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide involves the reaction between 2-methoxybenzohydrazide and cyclohexanecarbonyl chloride. The reaction is typically performed under reflux conditions in the presence of a base such as triethylamine. The resulting product is a white to off-white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In biochemistry, N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide has been used as a tool to study the mechanisms of enzyme inhibition and protein-protein interactions. In materials science, N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide has been explored as a potential building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N'-(cyclohexanecarbonyl)-2-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-13-10-6-5-9-12(13)15(19)17-16-14(18)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQBTSFKRICDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(cyclohexylcarbonyl)-2-methoxybenzohydrazide

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